1-[3-(Benzyloxy)propyl]piperazine
Description
Structure
3D Structure
Properties
CAS No. |
655241-66-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
NCFFOLWITYZSER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Benzyloxy Propyl Piperazine and Its Analogues
Strategic Approaches to the Synthesis of Monosubstituted Piperazines
The selective introduction of a single substituent onto the piperazine (B1678402) ring is a critical step in the synthesis of 1-[3-(benzyloxy)propyl]piperazine. The primary methods employed are direct alkylation, reductive amination, and the use of protecting groups to ensure monosubstitution.
Alkylation Reactions of Piperazine with Benzyloxy-functionalized Propyl Halides/Mesylates
Direct alkylation of piperazine with a suitable benzyloxy-functionalized propyl electrophile, such as a halide or mesylate, is a straightforward approach. mdpi.comnih.gov To favor monosubstitution, an excess of piperazine is often used. researchgate.net The reaction typically involves heating the reactants in a suitable solvent. prepchem.com For instance, the reaction of piperazine with 3-benzyloxypropyl chloride can yield the desired product. Another approach involves the reaction of a piperazine derivative with 3-benzyloxy-4'-chlorobenzhydryl chloride in toluene (B28343) at reflux. prepchem.com
A patent describes the N-monoalkylation of piperazine by reacting a monopiperazinium salt with an alkylating agent containing up to 6 carbon atoms in an organic or aqueous organic solvent. google.com This method is reported to give excellent yields of the N-monoalkylated piperazine, substantially free of dialkylated byproducts. google.com
Table 1: Alkylation Reactions for Monosubstituted Piperazines
| Piperazine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Piperazine | 3-Benzyloxy-4'-chlorobenzhydryl chloride | Toluene | Reflux, 40 hours | 1-(3-Benzyloxy-4'-chlorobenzhydryl)-4-(3-methylbenzyl) piperazine | prepchem.com |
| Piperazine | m-Methylbenzyl bromide | Not Specified | 70°C, 30 minutes | N-m-Methylbenzylpiperazine | google.com |
This table is interactive and allows for sorting and filtering of data.
Reductive Amination Pathways Utilizing Benzyloxy-functionalized Propyl Aldehydes
Reductive amination offers a more controlled alternative to direct alkylation for the synthesis of monosubstituted piperazines, minimizing the formation of quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com This method involves the reaction of piperazine with a benzyloxy-functionalized propyl aldehyde, such as 3-benzyloxy-1-propanal, to form an iminium ion intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction is often carried out in a one-pot fashion. organic-chemistry.org
The synthesis of 3-benzyloxy propanal can be achieved through the reduction of 3-(benzyloxy)propanitrile with diisobutylaluminium hydride (i-Bu2AlH). prepchem.com
Table 2: Reductive Amination for Monosubstituted Piperazines
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Piperazine | Benzyloxy-functionalized propyl aldehyde | Sodium cyanoborohydride or Sodium triacetoxyborohydride | Dichloroethane (DCE), Tetrahydrofuran (THF) | This compound | masterorganicchemistry.com |
This table is interactive and allows for sorting and filtering of data.
Application of Protecting Group Strategies for Selective Monosubstitution
To circumvent the issue of dialkylation, protecting group strategies are widely employed to achieve selective monosubstitution of the piperazine ring. researchgate.netnih.gov This involves temporarily blocking one of the nitrogen atoms of piperazine, allowing the other to react selectively.
The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. researchgate.netfishersci.co.uk Piperazine reacts with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form N-Boc-piperazine. researchgate.netfishersci.co.uk This mono-protected intermediate can then be alkylated at the unprotected nitrogen atom. researchgate.net The alkylation is typically carried out using an alkyl halide or mesylate in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) or acetone. researchgate.net
Other protecting groups, such as the carbobenzyloxy (Cbz) group, can also be utilized. caltech.edu The choice of protecting group often depends on the subsequent reaction conditions and the desired deprotection strategy.
Table 3: N-Protection of Piperazine
| Piperazine | Protecting Group Reagent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Piperazine | Di-tert-butyl dicarbonate (Boc2O) | Not specified | Dichloromethane (B109758) (DCM) | 1-Boc-piperazine | researchgate.net |
This table is interactive and allows for sorting and filtering of data.
Following the successful alkylation of the protected piperazine, the protecting group is removed to yield the final monosubstituted product. The deprotection method is contingent on the nature of the protecting group used.
The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid in an organic solvent. researchgate.netfishersci.co.uknih.gov More recently, milder methods for Boc deprotection have been developed, such as using oxalyl chloride in methanol (B129727) or thermolytic deprotection in continuous flow systems. nih.govacs.orgrsc.org
The benzyl (B1604629) group, another common protecting group, can be removed by hydrogenolysis. orgsyn.org
Table 4: Deprotection of N-Protected Piperazines
| Protected Piperazine | Deprotection Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Boc-piperazine derivative | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 30 minutes | Mono-alkylated piperazine | researchgate.net |
| N-Boc-piperazine derivative | 6N HCl | Not specified | Not specified | Deprotected piperazine | jgtps.com |
| N-Boc-piperazine derivative | Oxalyl chloride | Methanol | Room temperature, 1-4 hours | Deprotected piperazine | nih.govrsc.org |
This table is interactive and allows for sorting and filtering of data.
Synthesis of Benzyloxy-Containing Propyl Chain Precursors
The synthesis of the benzyloxy-functionalized propyl chain is a prerequisite for its attachment to the piperazine ring. This typically involves the protection of a hydroxyl group in a three-carbon chain as a benzyl ether.
3-Benzyloxy-1-propanol (B156065) is a key precursor and can be synthesized by reacting 1,3-propanediol (B51772) with benzyl chloride in the presence of a base like potassium hydroxide (B78521) (KOH). chemicalbook.com This alcohol can then be converted to a more reactive electrophile, such as 3-benzyloxypropyl bromide or mesylate, for subsequent alkylation reactions. For instance, 3-benzyloxy-1-propanol can be used to synthesize 1-benzyloxy-3-iodopropane. chemicalbook.com
The synthesis of 3-benzyloxy-1-propanal, required for reductive amination, can be achieved by the reduction of 3-(benzyloxy)propanitrile. prepchem.com
Table 5: Synthesis of Benzyloxy-Containing Propyl Chain Precursors
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1,3-Propanediol, Benzyl chloride | Potassium hydroxide (KOH) | Xylene | 50-60°C then 100°C for 2 hours | 3-Benzyloxy-1-propanol | |
| 1,3-Propanediol, Benzyl chloride | Potassium hydroxide (KOH) | None | 90°C then 130°C for 2 hours | 3-Benzyloxy-1-propanol | chemicalbook.com |
This table is interactive and allows for sorting and filtering of data.
Etherification Reactions for Benzyloxy Moiety Introduction
The introduction of a benzyloxy group is a common strategy in the synthesis of piperazine-containing compounds. This is often achieved through etherification reactions. For instance, in the synthesis of benzyloxy chalcones, a Claisen-Schmidt reaction can be employed by reacting substituted acetophenones with benzyloxy benzaldehyde. nih.gov This highlights a general method where a benzyloxy-containing aldehyde can be a key starting material.
Another approach involves the reaction of a hydroxyl-substituted precursor with a benzyl halide. For example, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2-hydroxy-3,4-dimethoxybenzyl)piperazine demonstrates the derivatization of a piperazine compound that already contains hydroxyl groups on a benzyl substituent. google.com While not a direct synthesis of the benzyloxypropyl moiety, it illustrates the principle of modifying a phenyl ring attached to the piperazine core, which could be adapted for introducing a benzyloxy group.
The synthesis of various benzyloxy derivatives often involves standard etherification conditions, such as the use of a base and a benzyl halide in a suitable solvent. nih.gov
Functionalization of Propyl Chains with Leaving Groups
The propyl linker in this compound is a key component that can be modified to introduce a variety of functional groups. A common strategy involves the initial synthesis of a propyl chain bearing a leaving group, which can then be displaced by piperazine.
For example, the synthesis of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides involves a propyl chain functionalized with a chlorine atom. nih.gov This chloro-substituted propyl group is reactive towards nucleophilic substitution by the piperazine nitrogen.
Similarly, the synthesis of certain piperazine derivatives may involve N-alkylation using alkyl halides, such as chlorides or bromides. nih.gov To enhance the reactivity of these leaving groups, additives like sodium or potassium iodide can be used to promote a halogen exchange, thereby improving reaction yields and avoiding harsh conditions. nih.gov
Derivatization Chemistry of this compound
The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.
Reactions at the Unsubstituted Piperazine Nitrogen
The secondary amine of the piperazine ring is a common site for derivatization. This nitrogen can readily undergo various reactions, including N-alkylation and N-acylation.
N-Alkylation: The unsubstituted nitrogen can be alkylated using a variety of alkyl halides or other electrophiles. nih.gov For instance, the synthesis of various N-substituted piperazines can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. nih.gov
N-Acylation: Acylation of the piperazine nitrogen is another facile transformation. This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. nih.gov For example, the synthesis of arylpiperazines has been achieved using coupling agents like TBTU in the presence of a base. google.com
The reactivity of the piperazine nitrogen is influenced by its pKa, which can be affected by nearby chemical groups. semanticscholar.orgrsc.org For instance, acetylation of one nitrogen atom in a piperazine ring can reduce the pKa of the other nitrogen due to the electron-withdrawing nature of the acetyl group. semanticscholar.org
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides (e.g., R-Cl, R-Br), base (e.g., K2CO3, Et3N), solvent (e.g., ACN, DMF) | N-Alkyl piperazine derivatives |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, H2/Pd) | N-Alkyl piperazine derivatives |
| N-Acylation | Acyl chloride, base (e.g., Et3N), solvent (e.g., DCM) | N-Acyl piperazine derivatives |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, EDC), base (e.g., DIPEA), solvent (e.g., DMF) | N-Amide piperazine derivatives |
Modifications of the Benzyloxy Moiety
The benzyloxy group itself can be a target for modification. The benzyl group is often used as a protecting group for the phenol (B47542) and can be removed by hydrogenolysis to reveal the free phenol. orgsyn.org This phenol can then be further functionalized.
Modifications can also be made to the phenyl ring of the benzyloxy group. For example, the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the biological activity of the resulting compounds. nih.govnih.gov
Modifications of the Propyl Linker
The three-carbon propyl linker provides a spacer between the piperazine ring and the benzyloxy moiety. The length and nature of this linker can be critical for biological activity. nih.gov
Modifications can include altering the length of the alkyl chain. For example, studies on histamine (B1213489) H3 receptor antagonists have shown that extending the length of the alkyl chain can impact the affinity of the compounds. nih.gov
The linker can also incorporate other functional groups. For instance, the insertion of a piperazine moiety into the linker of PROTACs has been shown to improve rigidity and solubility. semanticscholar.orgrsc.org
Green Chemistry Approaches in the Synthesis of Piperazine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to create more sustainable and environmentally friendly processes. researchgate.netmdpi.com Key strategies include the use of greener solvents, microwave-assisted synthesis, photoredox catalysis, and multicomponent reactions. researchgate.net
Green Solvents: Utilizing water or other environmentally benign solvents can significantly reduce the environmental impact of a synthesis. researchgate.net For example, using an excess of piperazine as a solvent can provide an eco-friendly and cost-effective method for synthesizing arylpiperazines. organic-chemistry.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable method for C-H functionalization of piperazines, avoiding the need for harsh reagents. mdpi.comnih.govencyclopedia.pub Organic photocatalysts are being developed as more sustainable alternatives to transition-metal catalysts. mdpi.com
Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, are highly atom-economical and can reduce the number of synthetic steps and waste generation. researchgate.net
These green approaches are not only beneficial for the environment but can also lead to more efficient and cost-effective syntheses of valuable piperazine-containing compounds. mdpi.comnih.gov
Solvent-Free or Aqueous Medium Reactions
The use of water as a solvent or conducting reactions in the absence of a solvent are central tenets of green chemistry, aiming to reduce the environmental impact of chemical processes. While specific examples detailing the synthesis of this compound under these exact conditions are not extensively documented in publicly available literature, general principles of N-alkylation of piperazines in aqueous or solvent-free systems can be applied.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often in aqueous or solvent-free conditions. The direct N-alkylation of amines with alkyl halides in aqueous media under microwave irradiation has been reported as a greener alternative for the formation of C-N bonds without the need for transition metal catalysts. researchgate.net This approach offers advantages such as shorter reaction times and potentially higher yields compared to conventional heating methods. nih.gov For instance, the synthesis of various substituted piperazines has been achieved using microwave assistance in aqueous or minimal solvent conditions, suggesting the feasibility of applying this to the synthesis of this compound. nih.gov
A study on the synthesis of azetidinium-functionalized polymers utilized a bifunctional coupler prepared from piperazine and epichlorohydrin (B41342) in water as the solvent. This reaction proceeded at ambient temperature, demonstrating that the highly polar nature of water can facilitate such nucleophilic substitution reactions. rsc.org
Table 1: Examples of Solvent-Free or Aqueous Medium Reactions for Piperazine Derivatives
| Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine, Epichlorohydrin | Bifunctional azetidinium/aminochlorohydrin coupler | Water, 25 °C, 2 days | >95 | rsc.org |
| Nα-Boc-dipeptidyl esters | 2,5-Diketopiperazines | Water, Microwave irradiation | Excellent | nih.gov |
Catalyst-Free or Organocatalytic Methods
Eliminating catalysts, particularly those based on toxic or expensive metals, or replacing them with small organic molecules (organocatalysts), represents another significant stride towards sustainable chemistry.
A common challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct. A straightforward, catalyst-free method to achieve mono-alkylation is to use a large excess of piperazine relative to the alkylating agent. This statistical approach favors the reaction of the alkylating agent with the more abundant, unreacted piperazine. researchgate.net Another catalyst-free strategy involves the use of a monoprotected piperazine, such as N-Boc-piperazine. The protecting group deactivates one of the nitrogen atoms, allowing for selective alkylation on the unprotected nitrogen. The protecting group is subsequently removed in a separate step. researchgate.net
The reaction of a monopiperazinium salt with an alkylating agent in an organic or aqueous-organic solvent has been shown to yield N-monoalkylated piperazines, effectively avoiding dialkylation without the need for a catalyst. google.com
While specific organocatalytic syntheses of this compound are not detailed in the reviewed literature, the field of organocatalysis offers promising strategies. For example, photoredox catalysis using organic dyes has been employed for the site-selective C-H alkylation of piperazine substrates. nih.gov This method allows for the functionalization of the piperazine ring itself, demonstrating the potential of organocatalysis in creating diverse piperazine derivatives.
Table 2: Examples of Catalyst-Free or Organocatalytic Methods for Piperazine Derivatives
| Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine (large excess), Alkyl halide | Mono-alkylated piperazine | Varies (typically reflux) | Varies | researchgate.net |
| N-Boc-piperazine, Alkyl halide | N-Boc-mono-alkylated piperazine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | High | researchgate.net |
| Monopiperazinium salt, Alkylating agent | N-monoalkylated piperazine | Organic or aqueous-organic solvent | Good | google.com |
Structure Activity Relationship Sar Studies of 1 3 Benzyloxy Propyl Piperazine and Its Analogues
Influence of the Benzyloxy Moiety on Biological Activity
The benzyloxy group, consisting of a benzyl (B1604629) ring attached via an ether linkage, serves as a crucial component for the interaction of these ligands with their biological targets. Its size, hydrophobicity, and electronic properties can be finely tuned through substitution, significantly impacting affinity and selectivity.
Positional Isomerism of Benzyloxy Substituents on Aromatic Rings
While the parent compound features an unsubstituted benzyl ring, studies on analogous structures demonstrate that the position of substituents on this aromatic ring is a key determinant of biological activity. For instance, in a study of benzyloxy chalcone (B49325) derivatives, the placement of the benzyloxy group at the para position of the B-ring was shown to enhance inhibitory activity against monoamine oxidase B (MAO-B) compared to other positions. nih.gov This finding underscores that the spatial location of the benzyloxy moiety and its substituents is critical for optimal interaction with the target protein, likely by aligning the group with specific hydrophobic pockets or hydrogen bond donors/acceptors within the binding site. The substitution pattern can dramatically alter the electronic distribution and steric profile of the ring, thereby influencing binding affinity.
Role of the Propyl Linker Length and Flexibility
Spatial Orientation and Receptor Binding Pocket Accommodation
The primary role of the propyl linker is to ensure the correct spatial distance and orientation between the benzyloxy group at one end and the piperazine (B1678402) ring at the other. The formation of a productive ligand-receptor complex depends on the precise positioning of these pharmacophoric elements to engage with their respective interaction points within the binding site. nih.govnih.gov The flexibility of the propyl chain allows the two terminal groups to adopt a wide range of relative positions, increasing the probability of achieving the optimal geometry for high-affinity binding. This spatial arrangement is critical for bridging different sub-pockets within a single receptor or even facilitating interactions in receptor dimers or oligomers. nih.gov
Impact of Piperazine N-Substitutions
The piperazine ring is a versatile scaffold in medicinal chemistry, largely because its second nitrogen atom (N-4) can be easily modified with a wide array of substituents. researchgate.net This position is a major focal point for SAR studies, as the nature of the N-substituent profoundly influences a compound's affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).
Extensive research has shown that substituting this nitrogen with various aryl or heteroaryl groups leads to potent ligands for numerous targets. For example, attaching different substituted phenyl rings or heterocyclic systems has yielded compounds with high affinity for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors. nih.govtandfonline.comnih.gov The choice of substituent can fine-tune selectivity; for instance, specific substitutions can favor D3 over D2 receptor binding. acs.orgnih.gov The introduction of lipophilic groups like trifluoromethyl (CF3) or halogens on an N-aryl substituent has been shown to improve activity in some series. mdpi.commdpi.com
The following table summarizes findings from various studies on N-substituted piperazine analogues, illustrating the impact of these modifications on biological activity.
| Base Scaffold | N-Substituent Class | Key Findings | Target Class | Citations |
| Arylpiperazine | Substituted Phenyl | Ortho-substituents on the phenyl ring are preferred for dopamine D2 receptor binding. | Dopamine/Serotonin Receptors | nih.gov |
| Arylpiperazine | 4-Fluorophenyl | Introduction of a 4'-F atom can positively impact antimycobacterial activity. | Mycobacteria | mdpi.commdpi.com |
| Arylpiperazine | 3-Trifluoromethylphenyl | A 3'-CF3 group on the phenyl ring improved activity against certain mycobacteria. | Mycobacteria | mdpi.commdpi.com |
| Arylpiperazine | Heterocycles (e.g., Indole) | Can be attached via linkers (amide, methylene) to the piperazine N to maintain high D3 affinity and selectivity. | Dopamine D3 Receptor | nih.gov |
| Benzylpiperazine | 2,3,4-Trimethoxybenzyl | Derivatives showed vasodilator activity. | Vasodilators | nih.gov |
| Vindoline-Piperazine Conjugate | 4-(Trifluoromethyl)benzyl | Proved significantly more efficacious in anticancer screens compared to N-methyl or N-(4-fluorobenzyl) groups. | Anticancer | mdpi.com |
This extensive body of research highlights that the piperazine scaffold is a privileged structure in drug discovery, with the N-substituent serving as a critical handle for modulating pharmacological activity and achieving desired therapeutic profiles. nih.gov
Stereochemical Considerations and Chiral Analogues
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For piperazine analogues, the introduction of chiral centers can lead to enantiomers with significantly different potencies and selectivities.
Research on N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, for instance, highlighted the importance of stereoisomerism. The optimization of a lead compound in this series resulted in the identification of a potent inhibitor where specific stereochemistry was crucial for its activity against hepatitis C virus genotypes. nih.gov Similarly, studies on 1-propargyl-4-styrylpiperidine-like analogues, which share a six-membered nitrogen-containing ring with piperazine, demonstrated that the cis/trans isomerism of a double bond could determine selectivity for either monoamine oxidase A (MAO-A) or MAO-B. acs.org This suggests that the spatial arrangement of substituents is a key determinant of biological action.
In another study, the atropisomeric and conformational properties of pirenzepine (B46924) analogues, which feature a piperazine ring, were examined. The two atropisomers, which are stereoisomers resulting from hindered rotation, showed a notable difference in potency, with one isomer having a 4.4-fold higher affinity for the M1 receptor than the other. elsevierpure.com This underscores that subtle differences in 3D structure, including the orientation of substituents, can have a profound impact on biological activity. For 1-[3-(Benzyloxy)propyl]piperazine, the introduction of a chiral center, for example on the propyl chain or via substitution on the piperazine ring itself, would likely result in enantiomers with distinct pharmacological profiles.
Electronic and Steric Effects of Substituents on the Piperazine Ring
The electronic and steric properties of substituents on the piperazine ring are critical for modulating the activity of its derivatives. The N1 and N4 positions of the piperazine ring offer sites for modification, influencing how the molecule interacts with its target.
Studies on thiazole-piperazine derivatives have shown that electron-donating substituents (like -CH₃, -OCH₃) on the aromatic ring attached to the piperazine moiety tend to support higher antinociceptive activity compared to electron-withdrawing groups (like -CN, -NO₂). mdpi.com The increased polarity from electron-withdrawing groups can reduce the molecule's ability to cross biological membranes. mdpi.com Conversely, increased lipophilicity through substituents like chlorine was found to be beneficial for activity in some cases. mdpi.com
In the context of arylpiperazine ligands, modifications to the aryl group deeply buried in the binding site of serotonin receptors significantly affect affinity. nih.gov For example, replacing a bipyridyl system with a biphenyl (B1667301) system favorably impacted affinity for the 5-HT₂ₐ receptor. nih.gov The nature of the N-substituent on the piperazine ring also dictates the molecule's properties. In a series of rifamycin (B1679328) derivatives, changing an N-alkyl substituent from a methyl (in rifampicin) to a cyclopentyl (in rifapentine) group was shown to alter the drug's interaction with lipid membranes, potentially explaining differences in their clinical performance. nih.gov
For this compound, the benzyloxypropyl group at the N1 position is a key feature. The length and flexibility of the propyl chain, combined with the steric bulk and electronic nature of the benzyl group, are expected to be major determinants of its binding affinity and selectivity for various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This powerful in silico tool is instrumental in designing new, more potent molecules and predicting their effects before synthesis. imist.ma
Development of Predictive Models
The development of a robust QSAR model is a multi-step process that involves selecting a dataset of compounds, calculating molecular descriptors, dividing the data into training and test sets, and using statistical methods to build and validate the model. youtube.comresearchgate.net Various statistical techniques, including Multiple Linear Regression (MLR), Partial Least Square (PLS), and Artificial Neural Network (ANN), are employed to create these predictive models. wu.ac.th
For a series of hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines, a QSAR study was successfully conducted to correlate the chemical structure with the observed hypotensive activity. nih.gov Similarly, for phenylpiperazine derivatives with anti-proliferative activity, a QSAR model was developed using a Genetic Function Algorithm–Multilinear Regression approach, yielding a model with good predictive capability. researchgate.net The robustness of these models is typically assessed through internal (cross-validation) and external validation procedures to ensure their predictive power for new, untested compounds. u-strasbg.fr
The general workflow for developing a predictive QSAR model is outlined below:
| Step | Description | Common Methods |
|---|---|---|
| 1. Data Set Preparation | Collection of a series of compounds with known biological activities. | Literature search, internal databases. |
| 2. Descriptor Calculation | Generation of numerical values that represent the chemical structure and properties of the molecules. | Software like DRAGON, TSAR, MOE. wu.ac.thnih.gov |
| 3. Data Splitting | Division of the dataset into a training set (to build the model) and a test set (to validate it). | Kennard-Stone algorithm, sphere exclusion method. researchgate.net |
| 4. Model Building | Application of statistical methods to establish a relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). wu.ac.th |
| 5. Model Validation | Rigorous testing of the model's statistical significance and predictive ability. | Leave-one-out cross-validation (q²), external validation (R²pred), Y-randomization. researchgate.netu-strasbg.fr |
Identification of Key Molecular Descriptors
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
In a QSAR study of hypotensive piperazine derivatives, resonance and hydrophobic parameters of the aryl substituents were found to be important for activity. nih.gov For a series of CCR5 antagonists with a piperidine (B6355638) core (structurally related to piperazine), Hansch analysis highlighted the importance of lipophilicity (hydrophobicity) and electron-donating substituents for binding affinity. nih.gov A 3D-QSAR study on the same series identified the relative negative charge as a key factor. nih.gov
A study on phenylpiperazine derivatives identified descriptors such as VR3_Dzp (3D-MoRSE - signal 03 / weighted by atomic dispersion), VE3_Dzi (GETAWAY - HGE-3 / weighted by atomic ionization potential), and Kier3 (third kappa shape index) as being strongly correlated with anti-proliferative activity. researchgate.net Another QSAR analysis on antimalarial piperazine analogues found that radial centric information (a topological descriptor) was a common feature, with increased centricity in the molecules being preferred for activity. nih.gov
The table below summarizes key molecular descriptor types and their relevance in piperazine QSAR studies.
| Descriptor Type | Example Descriptor | Significance in Piperazine Analogue Activity |
|---|---|---|
| Electronic | Hammett sigma (σ), Relative Negative Charge (RNCG) | Electron-donating or withdrawing nature of substituents influences receptor binding and interaction energies. mdpi.comnih.gov |
| Hydrophobic | LogP, π | Crucial for membrane permeability and hydrophobic interactions within the binding pocket. nih.govnih.gov |
| Steric/Topological | Molar Refractivity (MR), Kier Shape Indices (kappa), Radial Centric Information (ICR) | The size, shape, and branching of the molecule dictate its fit into the receptor's active site. researchgate.netnih.gov |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic fields | Provide a 3D map of favorable and unfavorable interaction regions around the molecule. imist.ma |
Pharmacological Research and Molecular Mechanisms of Action in Vitro & Non Clinical
Investigation of Receptor Binding Profiles
The affinity of 1-[3-(Benzyloxy)propyl]piperazine derivatives for various neurotransmitter receptors is a key area of pharmacological research. These studies help to characterize the potential neuropsychiatric effects of these compounds.
Affinity for Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Histamine)
Derivatives of this compound have been evaluated for their binding affinities at serotonin and dopamine receptors. For instance, a series of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines, which are structurally related to the core piperazine (B1678402) structure, have shown affinities for both dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors. nih.gov The ratio of their binding affinities for these receptors is considered an indicator of potential atypical antipsychotic properties. nih.gov
Similarly, research into N-phenylpiperazine analogs has demonstrated high affinity for the dopamine D3 receptor, with significant selectivity over the D2 receptor. mdpi.com Specifically, certain analogs containing a 4-(thien-3-yl)benzamide moiety have exhibited very high affinity for the D3 receptor. mdpi.com Benzyloxypiperidine derivatives have also been identified as potent and selective antagonists for the dopamine D4 receptor. nih.govresearchgate.net
Furthermore, some piperazine derivatives have been found to possess high affinity for histamine (B1213489) H3 receptors. nih.gov In some cases, these compounds also exhibit affinity for sigma-1 receptors, suggesting a dual-action potential. nih.govnih.gov The interaction with histamine H3 receptors is significant as these receptors are involved in modulating the release of several neurotransmitters in the central nervous system. nih.gov
Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound/Derivative | Receptor | Affinity (Ki/IC50) | Selectivity | Reference |
| 1-(benzoylpropyl)-4-(1-oxo-benzo- or thienocycloalkyl-2-ethyl)piperazines | 5-HT2A/D2 | pKi ratio: 0.96-1.11 | - | nih.gov |
| 4-(thien-3-yl)benzamide N-phenylpiperazines | D3 | Ki = 1.4–43 nM | 67–1831-fold vs. D2 | mdpi.com |
| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | Ki = 2.5–31 nM | 73–1390-fold vs. D2 | mdpi.com |
| Benzyloxypiperidine derivatives | D4 | - | >30-fold vs. other dopamine subtypes | researchgate.net |
| Piperazine derivatives | H3 | Ki = 3.17 nM | - | nih.gov |
| Piperidine (B6355638) derivatives | H3 | Ki = 7.70 nM | - | nih.gov |
Sigma Receptor Binding
The interaction of this compound derivatives with sigma receptors has been a focus of research, particularly in the context of pain modulation and neuropsychiatric disorders. nih.gov Sigma-1 receptors are transmembrane proteins that are distinct from opioid receptors and are involved in a variety of cellular functions. nih.gov
Studies have shown that certain benzylpiperazine derivatives exhibit high affinity for the sigma-1 receptor. nih.gov For example, a series of benzylpiperazinyl derivatives were designed and synthesized, with some compounds showing high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov Notably, one compound demonstrated a Ki value of 1.6 nM for the sigma-1 receptor and a high selectivity ratio (Ki σ2/Ki σ1 = 886). nih.gov
Furthermore, research has explored dual-target ligands that bind to both histamine H3 and sigma-1 receptors. nih.govnih.gov Some piperazine and piperidine derivatives have been identified as high-affinity antagonists for both these receptors. nih.govnih.gov This dual activity is of interest for the development of novel therapeutics, particularly for pain management. nih.gov
Table 2: Sigma Receptor Binding Affinities of Benzylpiperazine Derivatives
| Compound/Derivative | Receptor | Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) | Reference |
| Benzylpiperazinyl derivative 15 | σ1 | 1.6 nM | 886 | nih.gov |
| Lead compound 8 | σ1 | - | 432 | nih.gov |
| Piperazine derivative 4 | σ1 | 1531 nM | - | nih.gov |
| Piperidine derivative 5 | σ1 | 3.64 nM | - | nih.gov |
| Piperidine derivative 11 | σ1 | 4.41 nM | - | nih.gov |
Adrenoceptor Subtype Selectivity
The selectivity of piperazine derivatives for different adrenoceptor subtypes is an important aspect of their pharmacological profile, particularly in relation to their potential cardiovascular effects.
One study reported on a naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), which demonstrated high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B-adrenoceptor. frontiersin.orgnih.gov Specifically, it showed 47.9-fold and 19.1-fold selectivity for α1D and α1A receptors, respectively, compared to the α1B subtype. frontiersin.orgnih.gov This selectivity profile is considered advantageous for certain therapeutic applications. frontiersin.org
In the broader context of adrenoceptor pharmacology, studies have highlighted the importance of subtype selectivity for clinically used beta-blockers. nih.gov For example, the β1-selective antagonist CGP 20712A showed 501-fold selectivity over β2-adrenoceptors. nih.gov While not directly involving this compound, this research underscores the significance of determining adrenoceptor subtype selectivity for any new compound intended for cardiovascular or related applications. nih.gov
Table 3: Adrenoceptor Subtype Selectivity of a Piperazine Derivative
| Compound | Receptor Subtype | Selectivity Fold (vs. α1B) | Reference |
| HJZ-12 | α1D | 47.9 | frontiersin.orgnih.gov |
| HJZ-12 | α1A | 19.1 | frontiersin.orgnih.gov |
Enzyme Inhibition Studies
The inhibitory effects of this compound and its analogs on various enzymes are another critical area of investigation to understand their mechanism of action and potential therapeutic uses.
Monoamine Oxidase B (MAO-B) Inhibition Potential
Research has identified certain derivatives of 1-[3-(benzyloxy)benzyl]piperazine as reversible and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can be beneficial in neurodegenerative diseases. nih.gov
In one study, screening of a compound library led to the identification of a piperazine derivative with an IC50 value of 19.25 ± 4.89 µM for human MAO-B. nih.gov This compound was found to be a selective inhibitor for MAO-B over MAO-A. nih.gov Further research on pyridazinobenzylpiperidine derivatives also identified compounds with potent and selective MAO-B inhibitory activity, with one compound exhibiting an IC50 value of 0.203 μM. mdpi.com Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. mdpi.com
Table 4: MAO-B Inhibitory Activity of Piperazine Derivatives
| Compound/Derivative | Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| 1-(3-(benzyloxy)benzyl)piperazine derivative 39 | hMAO-B | 19.25 ± 4.89 | - | nih.gov |
| Pyridazinobenzylpiperidine derivative S5 | MAO-B | 0.203 | Competitive, Reversible | mdpi.com |
| Pyridazinobenzylpiperidine derivative S16 | MAO-B | 0.979 | Competitive, Reversible | mdpi.com |
Cholinesterase Inhibition (AChE, BChE)
The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.commdpi.com Several studies have investigated the potential of piperazine derivatives as cholinesterase inhibitors.
One study on benzophenone (B1666685) derivatives containing a piperidine moiety (structurally related to piperazine) identified a compound with high affinity for the H3 receptor and significant inhibitory activity toward BChE, with an IC50 of 172 nM for equine BChE and 1.16 µM for human BChE. mdpi.com Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that a compound with an ortho-chlorine substitution exhibited the highest potency against AChE with an IC50 of 0.91 ± 0.045 μM. nih.gov Docking studies suggested a similar binding mode to the established AChE inhibitor, donepezil. nih.gov
Furthermore, research on biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives identified a compound with significant non-competitive inhibitory potential against AChE, with an IC50 of 0.2 ± 0.01 μM. epa.gov
Table 5: Cholinesterase Inhibitory Activity of Piperazine Derivatives
| Compound/Derivative | Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | eqBuChE | 0.172 | - | mdpi.com |
| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | hBuChE | 1.16 | - | mdpi.com |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 ± 0.045 | - | nih.gov |
| Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative 6g | AChE | 0.2 ± 0.01 | Non-competitive | epa.gov |
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. medrxiv.org Several patents have been filed for compounds that inhibit SARS-CoV-2 Mpro. google.comgoogle.comnih.gov These patents cover a range of chemical structures, and while some are in clinical development, such as PF-07304814, a phosphate (B84403) prodrug of a known inhibitor, there is no specific mention of this compound as an Mpro inhibitor in the reviewed literature. medrxiv.org The urgent need for new antiviral agents has led to the rapid screening and development of various chemical scaffolds, and future studies could potentially investigate piperazine derivatives in this context. nih.gov
Cellular Pathway Modulation (In Vitro Models)
Induction of Apoptosis in Relevant Cell Lines (e.g., Prostate Cells, Neuroblastoma Cells)
Research into the pro-apoptotic potential of piperazine-containing compounds has yielded some significant findings, particularly in the context of prostate cancer. A study on a piperazine derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), demonstrated its ability to induce apoptosis in a benign prostatic hyperplasia (BPH) cell line, BPH-1. frontiersin.orgnih.gov This effect was shown to be independent of α1-adrenoceptor antagonism and was associated with the downregulation of the anti-apoptotic gene Bmi-1. frontiersin.orgnih.gov
In studies on human prostate cancer cell lines, other piperazine derivatives have also shown cytotoxic and pro-apoptotic activities. For instance, certain arylpiperazine derivatives exhibited potent activity against PC-3, LNCaP, and DU145 prostate cancer cells. mdpi.com Similarly, piperine, an alkaloid containing a piperidine ring which is structurally related to piperazine, has been shown to induce apoptosis in PC-3 cells through the intrinsic pathway. emanresearch.orgnih.gov
With regard to neuroblastoma cells, while apoptosis is a key area of research for new therapeutic strategies, there is currently a lack of specific data on the effects of this compound. nih.gov
Impact on Oxidative Stress and Mitochondrial Function (e.g., Liver Cells)
The interplay between oxidative stress and mitochondrial function is a critical factor in various pathologies, including liver diseases. nih.govnih.gov Studies on certain N-benzhydrylpiperazine/1,3,4-oxadiazole conjugates have revealed their capacity to induce apoptosis in cancer cells through a pathway mediated by oxidative stress and mitochondrial dysfunction. nih.gov These findings suggest that the piperazine scaffold can be a component of molecules that target these cellular mechanisms. However, direct research on the impact of this compound on oxidative stress and mitochondrial function specifically in liver cells is not currently available in the reviewed scientific literature.
Inhibition of Amyloid β Aggregation in Cell-Free Systems
The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease, and inhibiting this process is a major therapeutic goal. nih.gov Research has shown that certain molecules containing a piperazine moiety can interfere with Aβ aggregation. A novel small molecule based on a benzothiazole-piperazine hybrid was identified as a multi-target-directed ligand against Alzheimer's disease, demonstrating a notable ability to reduce the aggregation of Aβ. nih.gov In vitro studies confirmed that this compound could effectively inhibit Aβ aggregation. nih.gov While these findings are promising for the broader class of piperazine-containing compounds, specific studies on the direct effect of this compound on Aβ aggregation in cell-free systems have not been identified.
Chelating Properties Research
Metal ions play a crucial role in various biological processes, and their dysregulation is implicated in several neurodegenerative diseases. nih.gov Chelating agents, which can bind to metal ions, are therefore of therapeutic interest. nih.gov Research has been conducted on the chelating properties of polymers containing piperazine, such as poly(N-acryloyl piperazine). uss.cl These studies have investigated the ability of such polymers to bind various metal ions. uss.cl However, there is a lack of specific research on the metal-chelating properties of the small molecule this compound itself. The piperazine ring, with its two nitrogen atoms, has the potential to coordinate with metal ions, a property that has been explored in the synthesis of various metal complexes with piperazine-based ligands. biointerfaceresearch.com
Iron Chelation Studies
Iron is an essential element for numerous physiological processes, but its dysregulation can lead to oxidative stress and cellular damage, implicating it in the pathology of several neurodegenerative diseases. Consequently, the development of iron chelators is a significant area of therapeutic research. herts.ac.uk
Polysubstituted piperazine derivatives have been designed and synthesized as novel iron chelators. nih.govresearchgate.net Spectrophotometric titration methods have been employed to determine the iron-chelating properties of these new compounds. nih.govresearchgate.net These studies have demonstrated that certain piperazine derivatives can form stable complexes with iron. nih.govresearchgate.net The research indicates that while a high affinity for iron is a key characteristic of these compounds, it is not the sole determinant of their neuroprotective efficacy. nih.govresearchgate.net
Role in Neuroprotection in Cellular Models of Neurodegenerative Diseases
The potential neuroprotective effects of piperazine derivatives, often linked to their iron-chelating and antioxidant properties, have been assessed in various in vitro models of neurodegenerative diseases.
In cellular models of Parkinson's disease, polysubstituted piperazine derivatives have been shown to provide sustained neuroprotection to vulnerable dopaminergic neurons. nih.govresearchgate.net Furthermore, novel arylalkylpiperazine derivatives have been investigated for their neuroprotective properties. herts.ac.uk One study reported on a novel arylpiperazine derivative, LQFM181, which demonstrated significant neuroprotective activity against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models. nih.gov This compound was found to possess antioxidant activity at both the neuronal membrane and cytoplasmic levels. nih.gov Other research has focused on designing multi-effect piperazine compounds that can address both amyloid and Tau pathologies in models of Alzheimer's disease, with some showing promise in reducing the phosphorylation of Tau and inhibiting the release of Aβ peptides. nih.gov
Antimicrobial Activity Research (In Vitro)
The emergence of multidrug-resistant microbial strains has necessitated the search for new antimicrobial agents. Piperazine derivatives have been a subject of interest in this field, with numerous studies exploring their efficacy against a wide range of pathogens. researchgate.netapjhs.com
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
A multitude of studies have been conducted to evaluate the antibacterial activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. acgpubs.orgnih.gov The disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are common techniques used in these assessments. researchgate.netijcmas.commdpi.com
For instance, one study synthesized a series of substituted piperazine derivatives and tested them against Staphylococcus aureus, Streptomyces epidermidis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative), finding that all synthesized compounds showed significant activity against these bacterial strains. nih.gov Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) indicated significant antibacterial activity against Gram-negative strains, particularly E. coli, relative to Gram-positive bacteria. mdpi.com Research on piperine-piperazine analogues also demonstrated antibacterial activity against both Gram-positive and Gram-negative microorganisms. researchgate.net
Table 1: Representative Antibacterial Activity of Piperazine Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | nih.gov |
| N,N′-disubstituted piperazines | Moderate activity | Significant activity against E. coli | mdpi.com |
| Piperine-piperazine analogues | Staphylococcus aureus, Bacillus cereus | E. coli, Pseudomonas aeruginosa | researchgate.net |
| Piperazine-1,3,4-thiadiazole analogues | Bacillus subtilis | Vibrio cholera | proquest.com |
This table presents a summary of findings from various studies and does not represent the activity of a single compound.
Antifungal Activity Assessment
The antifungal potential of piperazine derivatives has also been a focus of scientific investigation. acgpubs.org Various synthesized piperazine analogues have been screened for their activity against a range of fungal species.
In one study, synthesized piperazine derivatives were tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org The results indicated that many of the synthesized compounds exhibited significant antifungal properties. acgpubs.org Another study involving alkylated piperazines and piperazine-azole hybrids reported broad-spectrum activity against several fungal strains, with some compounds showing excellent MIC values against non-albicans Candida and Aspergillus species. nih.gov However, some research has indicated that while certain piperazine derivatives show strong antibacterial activity, they may be less active against fungi. nih.gov
Table 2: Representative Antifungal Activity of Piperazine Derivatives
| Compound/Derivative Class | Fungal Strains | Reference |
| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | acgpubs.org |
| Alkylated piperazines and piperazine-azole hybrids | Non-albicans Candida and Aspergillus species | nih.gov |
| Pyrimidine incorporated piperazine derivatives | Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | nih.gov |
This table presents a summary of findings from various studies and does not represent the activity of a single compound.
Computational Chemistry and Molecular Modeling of 1 3 Benzyloxy Propyl Piperazine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Geometry optimization using DFT allows for the determination of the most stable conformation of 1-[3-(Benzyloxy)propyl]piperazine. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. Infrared spectral measurements of piperazine rings have indicated a preference for the N-H group to be in an equatorial position, a trend that is also observed in piperidine (B6355638). rsc.org
Table 1: Predicted Geometrical Parameters for Piperazine Derivatives from DFT Studies
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (piperazine ring) | 1.53 - 1.54 | ||
| C-N (piperazine ring) | 1.46 - 1.47 | ||
| C-C-N (piperazine ring) | 110 - 112 | ||
| C-N-C (piperazine ring) | 109 - 111 | ||
| Ring Puckering | 55 - 60 |
Note: The data in this table is representative of typical bond lengths, bond angles, and dihedral angles found in computationally optimized piperazine ring structures and is not specific to this compound due to a lack of direct studies.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. orientjchem.org
For piperazine derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen atom of the benzyloxy group. The LUMO, on the other hand, is typically distributed over the aromatic benzyl (B1604629) ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. orientjchem.org DFT calculations on analogous compounds, such as 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine, have been used to determine these energy values and predict reactivity. figshare.com
Table 2: Representative Frontier Molecular Orbital Energies for Piperazine Derivatives
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 4.0 |
Note: These values are illustrative and based on DFT calculations of similar piperazine-containing compounds. The exact values for this compound would require specific computational analysis.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In this compound, the regions of highest negative electrostatic potential are expected to be located around the nitrogen atoms of the piperazine ring and the oxygen atom of the ether linkage, indicating their role as hydrogen bond acceptors. researchgate.netresearchgate.net The hydrogen atoms attached to the carbon atoms, particularly those on the aromatic ring, will exhibit a positive electrostatic potential. The MEP surface provides a visual representation of the molecule's polarity and its potential for non-covalent interactions, which are crucial for ligand-receptor binding. theaspd.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Prediction with Identified Targets (e.g., MAO-B, Receptors, Enzymes)
Derivatives of piperazine have been investigated for their inhibitory activity against various biological targets. For instance, a series of 1-(3-(benzyloxy)benzyl)piperazines were identified as reversible and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov Molecular docking studies can be employed to predict how this compound might bind to the active site of MAO-B.
Other potential targets for piperazine-containing compounds include various receptors and enzymes. For example, some piperazine derivatives show affinity for histamine (B1213489) H3 receptors and sigma-1 receptors. rsc.org Another study reported a piperazine-derived antagonist with high subtype-selectivity for α1D- and α1A-adrenoceptors. nih.gov Docking simulations can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding pocket of these proteins.
Binding Affinity Estimation and Binding Mode Analysis
Molecular docking simulations not only predict the binding pose but also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable ligand-protein complex. These scoring functions take into account various energetic terms, including electrostatic and van der Waals interactions.
The analysis of the binding mode reveals the specific interactions that contribute to the stability of the complex. For a compound like this compound binding to MAO-B, the piperazine nitrogen could form hydrogen bonds with key residues in the active site. The benzyl group can engage in hydrophobic interactions and pi-pi stacking with aromatic residues of the enzyme. The propyl linker provides the necessary flexibility for the molecule to adopt an optimal conformation within the binding pocket. nih.gov
Table 3: Illustrative Docking Scores and Key Interactions of Piperazine Derivatives with Biological Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| MAO-B | -8.0 to -10.0 | Tyr398, Tyr435 | Hydrogen Bond, Hydrophobic |
| Histamine H3 Receptor | -7.5 to -9.5 | Asp114, Tyr115 | Hydrogen Bond, Pi-Pi Stacking |
| α1A-Adrenoceptor | -8.5 to -10.5 | Asp106, Phe288 | Ionic Interaction, Hydrophobic |
Note: This table presents hypothetical data based on docking studies of similar piperazine derivatives with their respective targets. The actual binding affinity and interactions of this compound would need to be determined through specific docking simulations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound, revealing how it moves and interacts with its environment over time. These simulations are instrumental in understanding the compound's conformational flexibility and its stability when bound to a biological target.
Conformational Dynamics in Solution
In solution, this compound is not a static entity but exists as an ensemble of different conformations. The piperazine ring, a common pharmacophore in many approved drugs, typically adopts a chair conformation, which is its most stable form. nih.gov However, the flexibility of the propyl linker and the benzyloxy group allows for a wide range of spatial arrangements. The basicity of the piperazine nitrogens can also be influenced by the surrounding chemical groups, which in turn affects the protonation state and conformational preferences at physiological pH. nih.gov
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is critical as the specific three-dimensional shape of the molecule can significantly impact its ability to interact with biological targets.
Protein-Ligand Complex Stability
A key application of MD simulations is to assess the stability of the complex formed between a ligand, such as this compound, and a protein target. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For piperazine-containing compounds, interactions often involve the piperazine moiety acting as a hydrogen bond acceptor or the benzyl group participating in π-π stacking interactions with aromatic residues in the protein's binding site. indexcopernicus.com
The stability of these interactions is a strong indicator of the ligand's binding affinity. A stable complex, where the ligand remains securely in the binding pocket with minimal fluctuations, suggests a higher affinity and potentially greater biological activity. indexcopernicus.comresearchgate.net For instance, studies on similar piperazine derivatives have used MD simulations to confirm the stability of docked poses and to understand the structural basis for their inhibitory activity against specific enzymes. indexcopernicus.com
In Silico ADME Prediction (Conceptual, for research direction)
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are vital for the early-stage assessment of a compound's drug-likeness. isca.me These computational models help to identify potential liabilities that could lead to failure in later stages of drug development. isca.me
Absorption and Distribution Potential (Excluding Bioavailability)
Computational tools can predict the potential for a molecule to be absorbed, for instance, from the gastrointestinal tract, and how it might distribute throughout the body. Models like the "BOILED-Egg" can provide a quick assessment of passive gastrointestinal absorption and the likelihood of crossing the blood-brain barrier (BBB). nih.gov For piperazine derivatives, properties such as solubility and lipophilicity play a crucial role. mdpi.comresearchgate.net While some piperazine-containing compounds are predicted to be well-absorbed, their ability to penetrate the BBB can vary. isca.meresearchgate.net The prediction of binding to plasma proteins is also important, as this can affect the amount of free compound available to exert its pharmacological effect. mdpi.com
Table 1: Predicted Physicochemical Properties and Absorption/Distribution Potential of Piperazine Derivatives (Conceptual)
| Property | Predicted Value/Classification | Implication for Research Direction |
| Solubility | Moderately to Poorly Soluble | Efforts may be needed to improve solubility for better absorption. |
| Gastrointestinal Absorption | High to Moderate | Indicates good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Variable | The potential for CNS effects needs to be considered and can be modulated. |
| Plasma Protein Binding | Predicted to bind | The extent of binding will influence the free fraction of the compound. |
This table is conceptual and based on general findings for piperazine derivatives. Specific predictions for this compound would require dedicated in silico analysis.
Metabolic Stability (Excluding Human Metabolism)
The metabolic stability of a compound is a critical factor determining its duration of action. researchgate.net In silico models can predict a compound's susceptibility to metabolism by various enzymes, often using data from non-human preclinical species like mouse liver microsomes. nih.gov Piperazine rings can be subject to metabolic modifications. nih.gov For example, a study on a 1,3-disubstituted piperazine derivative showed that it underwent extensive covalent binding to liver microsomal proteins from rats. nih.gov Understanding these potential metabolic pathways is crucial for designing more stable analogues. nih.gov High metabolic stability can sometimes lead to undesirable drug-drug interactions or toxicity from the parent compound. researchgate.net
Prediction of Potential Protein Targets
Computational approaches, including molecular docking and pharmacophore modeling, can be used to predict the potential biological targets of a compound. nih.govnih.gov Given that the piperazine scaffold is present in a wide array of biologically active molecules, this compound could potentially interact with various receptors and enzymes. nih.govresearchgate.net For instance, piperazine derivatives have been investigated as inhibitors of targets such as deoxycytidine triphosphate pyrophosphatase (dCTPase) and mTORC1. indexcopernicus.commdpi.com Other research has pointed to piperazine-containing compounds as having potential activity against targets involved in cancer and malaria. nih.govnih.gov These predictive studies can guide experimental testing to discover the primary pharmacological activity of this compound.
Table 2: Potential Protein Target Classes for Piperazine-Containing Compounds
| Protein Target Class | Rationale for Potential Interaction |
| G-Protein Coupled Receptors (GPCRs) | The piperazine moiety is a common feature in many GPCR ligands. |
| Kinases | Piperazine derivatives have been designed as kinase inhibitors for cancer therapy. |
| Proteases | Some piperazine-based compounds have shown inhibitory activity against proteases. |
| Ion Channels | The structural features may allow for interaction with various ion channels. |
This table represents potential target classes based on the known activities of other piperazine derivatives and is for conceptual research direction.
Analytical Characterization Methodologies in Research
Spectroscopic Methods for Structural Elucidation (for synthesized compounds in research)
Spectroscopic techniques are indispensable for determining the molecular structure of synthesized compounds like 1-[3-(Benzyloxy)propyl]piperazine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound. nih.gov
In the ¹H NMR spectrum, the chemical shift of each proton is influenced by its local electronic environment, providing clues about its position within the molecule. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the propyl chain, and the piperazine (B1678402) ring. The aromatic protons of the benzyl group typically appear in the downfield region (~7.3 ppm). The methylene (B1212753) protons of the benzyl group (-O-CH₂ -Ph) and those adjacent to the ether oxygen on the propyl chain (-CH₂ -O-) would likely resonate at approximately 4.5 ppm and 3.5 ppm, respectively. The protons on the piperazine ring and the remainder of the propyl chain would appear in the upfield region, typically between 1.8 and 2.7 ppm.
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The spectrum for this compound would be expected to show signals for the aromatic carbons of the benzyl group between 127-138 ppm. The benzylic carbon (-O-C H₂-Ph) would appear around 73 ppm, while the carbons of the propyl chain and the piperazine ring would resonate in the range of 25-70 ppm. nih.gov Dynamic NMR studies on substituted piperazines have shown that conformational changes, such as ring inversion and rotation around amide bonds (in related structures), can lead to the broadening or splitting of NMR signals. nih.gov
Representative ¹H and ¹³C NMR Spectral Data for this compound Moiety
| Assignment | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| Phenyl (Ar-H) | 7.25 - 7.40 (m, 5H) | 127.5, 127.8, 128.4, 138.5 |
| Benzyl (-CH₂-Ph) | ~4.50 (s, 2H) | ~73.0 |
| Propyl (-O-CH₂-) | ~3.50 (t, 2H) | ~69.0 |
| Propyl (-CH₂-CH₂-N) | ~1.85 (quintet, 2H) | ~26.0 |
| Propyl (-CH₂-N) | ~2.45 (t, 2H) | ~58.0 |
| Piperazine (-CH₂-N-CH₂-) | ~2.40 - 2.70 (m, 8H) | ~53.0, ~54.5 |
Note: The data in this table are representative values based on analogous structures such as 1-benzylpiperazine and N-alkylpiperazines, as specific published data for this compound is not available. nih.govrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Key expected absorptions include C-H stretching vibrations for the aromatic benzyl group (above 3000 cm⁻¹) and the aliphatic propyl and piperazine moieties (just below 3000 cm⁻¹). A strong and characteristic C-O-C stretching band for the benzyl ether group is expected in the fingerprint region, typically around 1100 cm⁻¹. openstax.org Phenyl alkyl ethers generally show two distinct strong absorbances for C-O stretching, often near 1050 and 1250 cm⁻¹. openstax.org The presence of C-N bonds in the piperazine ring would also give rise to stretching vibrations in the 1020-1250 cm⁻¹ range.
Representative Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
| C-N Stretch (Tertiary Amine) | 1020 - 1250 | Medium-Weak |
| Aromatic C-H Bending (Out-of-plane) | 690 - 900 | Strong |
Note: This table is based on characteristic infrared absorption frequencies for functional groups found in benzyl ethers and N-alkylpiperazines. chemicalbook.comchemicalbook.comnist.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, under Electron Ionization (EI), the molecular ion peak [M]⁺ would be expected. A prominent fragmentation pathway for benzylpiperazine analogues involves the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91, which is often the base peak. xml-journal.netresearchgate.net Further fragmentation of the molecule would involve the piperazine ring and the propyl chain. Common fragments from the piperazine ring in N-substituted piperazines include ions at m/z 56 (C₃H₆N⁺) and cleavages of the N-alkyl side chain. nih.gov
Electrospray Ionization (ESI), a soft ionization technique, would likely show a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. xml-journal.net
Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 264 | [C₁₆H₂₆N₂O]⁺ | Molecular Ion [M]⁺ |
| 91 | [C₇H₇]⁺ | Cleavage of the O-CH₂ bond to form the tropylium ion (often the base peak) |
| 173 | [C₉H₁₉N₂O]⁺ | Loss of the benzyl group [M - C₇H₇]⁺ |
| 129 | [C₇H₁₅N₂]⁺ | Cleavage of the propyl chain |
| 85 | [C₅H₁₁N]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Note: The fragmentation pattern is predicted based on the known mass spectrometric behavior of benzylpiperazines and N-alkylpiperazines. xml-journal.netresearchgate.netresearchgate.net
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. These techniques are crucial for assessing the purity of the final product and for monitoring the progress of a chemical reaction over time.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. unodc.org A common method employed is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
For purity analysis, a sample of the synthesized compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. The presence of the benzyloxy and phenyl groups provides a chromophore, allowing for detection using a UV detector. A typical analysis would show a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative area of the main peak. This method can be validated to determine parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov
HPLC is also invaluable for reaction monitoring. Small aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed. The resulting chromatograms would show the decrease in the peaks corresponding to the starting materials and the simultaneous increase in the peak corresponding to the product, this compound, allowing the reaction to be tracked to completion.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov It is widely used for the identification and quantification of piperazine derivatives. scholars.directfigshare.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification. As the separated components exit the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the unambiguous identification of the main product and any volatile impurities or byproducts. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous and accurate structural data, which is fundamental for understanding the relationship between a molecule's structure and its function. The results from crystallographic studies yield detailed parameters that are essential for rational drug design and structure-based functional analyses.
A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure analysis of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this specific compound, are not available at present.
General crystal structure analysis of related piperazine-containing compounds often reveals the piperazine ring adopting a stable chair conformation. For instance, studies on 1,4-dibenzylpiperazine derivatives have shown this characteristic conformation. The orientation of the substituent groups relative to the central piperazine ring is a key feature determined by these analyses.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules in the solid state by mapping the regions of close contact between neighboring molecules.
There are no publicly available research findings on the co-crystal structure analysis of this compound with any biological targets. Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, co-crystallizing an active pharmaceutical ingredient (API) with a suitable coformer can improve its physicochemical properties, such as solubility and stability. Analysis of co-crystal structures, typically via X-ray diffraction, can reveal the specific intermolecular interactions, such as hydrogen bonds, that hold the co-crystal together mdpi.com.
Future Research Directions and Potential Applications of this compound
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. nih.gov As a specific entity within this class, this compound represents a chemical scaffold with considerable potential for future research and development. This article explores the prospective research directions and applications for this compound, focusing on the scientific exploration required to unlock its therapeutic possibilities.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the benzyloxypropyl group into piperazine derivatives?
- Methodology : The benzyloxypropyl moiety can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, iridium-catalyzed allylic amination (e.g., using allylic acetates and benzyl piperazine-1-carboxylate in DMF at 50°C) achieves regio- and enantioselective synthesis (64–90% yield, up to 94% ee) . Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) and characterization by ¹H/¹³C NMR, HRMS, and SFC are critical for confirming structure and enantiopurity.
Q. How can researchers optimize reaction conditions to improve yields of 1-[3-(Benzyloxy)propyl]piperazine derivatives?
- Methodology : Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (50–80°C for iridium catalysis), and stoichiometric ratios (e.g., 1.2 equiv. of nucleophile). Catalytic systems like CuSO₄/sodium ascorbate for click chemistry (e.g., triazole formation) or palladium for cross-coupling may also improve efficiency . Reaction monitoring via TLC (e.g., hexane:ethyl acetate) ensures timely termination to minimize side products.
Q. What analytical techniques are essential for characterizing this compound and its analogs?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyloxypropyl integration at δ 3.4–4.2 ppm) and confirms regiochemistry .
- HRMS : Validates molecular weight (e.g., C₁₆H₂₄N₂O₂: [M+H]⁺ calc. 277.1911) .
- Chiral Analysis : SFC or HPLC with chiral columns quantifies enantiomeric excess (e.g., 94% ee for (S)-configured derivatives) .
- FTIR : Confirms functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalytic systems are most effective?
- Methodology : Iridium complexes with chiral ligands (e.g., phosphoramidites) enable enantioselective allylic amination, achieving >90% ee . Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated acyl transfer) are alternatives. Computational modeling (DFT) predicts transition states to guide ligand design .
Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?
- Methodology :
- SAR Studies : Compare analogs (e.g., HBK-14 to HBK-19) to identify critical substituents (e.g., chloro vs. methyl groups on phenoxyethyl chains) impacting receptor affinity .
- Binding Assays : Radioligand displacement (e.g., for α₁-adrenoceptors or 5-HT₁A receptors) quantifies IC₅₀ values .
- Molecular Docking : Aligns compounds with receptor crystal structures (e.g., tyrosine kinase ATP-binding pockets) to rationalize potency differences .
Q. How can computational methods predict the metabolic stability and toxicity of this compound derivatives?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP, CYP450 metabolism, and hERG inhibition.
- In Silico Toxicity : QSAR models (e.g., ProTox-II) flag mutagenic or carcinogenic risks .
- Metabolite Identification : LC-MS/MS identifies oxidation products (e.g., benzyl alcohol from O-dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
